molecular formula C9H11N3O B14846969 6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile

6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile

Cat. No.: B14846969
M. Wt: 177.20 g/mol
InChI Key: AUJJLNUELKGXNB-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group, methoxy group, and carbonitrile group allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-(2-aminoethyl)-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-13-9-4-7(2-3-10)12-8(5-9)6-11/h4-5H,2-3,10H2,1H3

InChI Key

AUJJLNUELKGXNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C#N)CCN

Origin of Product

United States

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